molecular formula C13H27N3O2 B2411729 tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate CAS No. 1557968-78-1

tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate

Cat. No.: B2411729
CAS No.: 1557968-78-1
M. Wt: 257.378
InChI Key: BPENULYOIIKBNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. The reaction typically occurs under mild conditions, often at room temperature, using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The compound is stored at a temperature of 4 degrees Celsius and is typically in the form of an oil.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves its interaction with molecular targets and pathways related to oxidative stress and cellular signaling. The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also influences various biochemical pathways, including those involved in inflammation and cell survival.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research for developing new antioxidants and studying oxidative stress mechanisms.

Properties

IUPAC Name

tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENULYOIIKBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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